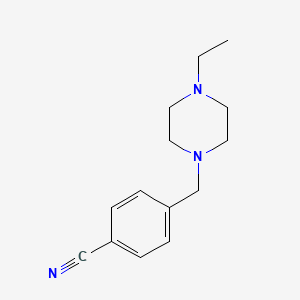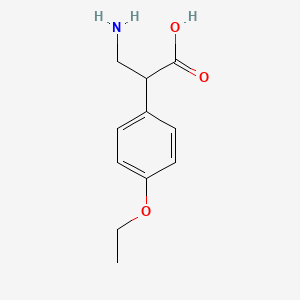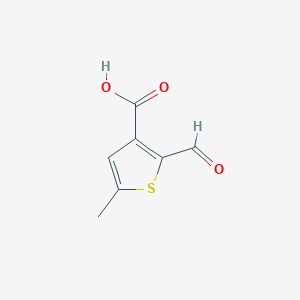
(furan-2-yl)methylN-(2-cyanoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(furan-2-yl)methylN-(2-cyanoethyl)carbamate is an organic compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a furan ring, a cyanoethyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methylN-(2-cyanoethyl)carbamate typically involves the reaction of furan-2-carboxaldehyde with N-(2-cyanoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product quality. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(furan-2-yl)methylN-(2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
(furan-2-yl)methylN-(2-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (furan-2-yl)methylN-(2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and cyanoethyl group play crucial roles in binding to target molecules, influencing their activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(furan-2-yl)methylN-(2-cyanoethyl)carbamate: Unique due to its specific combination of functional groups.
(furan-2-yl)methylN-(2-cyanoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(furan-2-yl)methylN-(2-cyanoethyl)amide: Contains an amide group, offering different reactivity and properties.
Uniqueness
This compound stands out due to its specific combination of a furan ring, cyanoethyl group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
furan-2-ylmethyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c10-4-2-5-11-9(12)14-7-8-3-1-6-13-8/h1,3,6H,2,5,7H2,(H,11,12) |
Clé InChI |
VCIZUFNFBAIXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COC(=O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)










